1,5-Bis(2-carboxyanilino)anthraquinone
Description
Properties
IUPAC Name |
2-[[5-(2-carboxyanilino)-9,10-dioxoanthracen-1-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O6/c31-25-18-10-6-14-22(30-20-12-4-2-8-16(20)28(35)36)24(18)26(32)17-9-5-13-21(23(17)25)29-19-11-3-1-7-15(19)27(33)34/h1-14,29-30H,(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKQODJWSGDGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058855 | |
| Record name | Benzoic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-78-7 | |
| Record name | 1,5-Bis(2-carboxyanilino)anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 61720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vulcan Violet BN | |
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| Record name | Benzoic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthrylene)diimino]bisbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.252 | |
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| Record name | 1,5-BIS(2-CARBOXYANILINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2A2QT8FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkaline Hydrolysis of Anthraquinonedisulphonic Acid Salts
The synthesis of 1,5-dihydroxyanthraquinone, a critical precursor for further functionalization, is achieved via alkaline hydrolysis of anthraquinone-1,5-disulphonic acid salts. As detailed in, sodium or potassium salts of the disulphonic acid are treated with lime (CaO) and magnesium chloride (MgCl₂) as a buffer in an aqueous medium under high-pressure conditions (230°C, 10–12 hours). This "lime melt" reaction facilitates sulphonic acid group displacement by hydroxyl groups, yielding 1,5-dihydroxyanthraquinone with 85–88% purity.
Key Reaction Parameters
Continuous Acidification and Isolation
Post-hydrolysis, the reaction mixture is acidified with hydrochloric acid (HCl) in a continuous process at 98°C and 1–3 bars pressure. Surfactants (e.g., Brij® 35) are added to enhance precipitate formation, yielding a suspension of 1,5-dihydroxyanthraquinone. Centrifugal pumps isolate the product, achieving a space-time yield of 265 kg/hour.
Table 1: Yield and Purity of 1,5-Dihydroxyanthraquinone
| Parameter | Value | Source |
|---|---|---|
| Yield | 80.3% of theory | |
| Purity | 85–88% | |
| Byproducts | 1,2,5-Trihydroxyanthraquinone (2.5–4%) |
Functionalization with 2-Carboxyanilino Groups
Nucleophilic Aromatic Substitution (NAS)
The introduction of 2-carboxyanilino groups at the 1,5-positions of anthraquinone is achieved via NAS. 1,5-Dihydroxyanthraquinone is reacted with 2-aminobenzoic acid in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at 120–150°C. Catalytic copper(I) iodide (CuI) accelerates the displacement of hydroxyl groups by amine nucleophiles.
Mechanistic Insights
Reductive Amination Approach
An alternative route involves reductive amination of 1,5-diaminoanthraquinone with 2-carboxybenzaldehyde. Palladium on carbon (Pd/C) catalyzes hydrogenation at 80°C, forming the target compound with 75% yield. This method avoids harsh acidic conditions but requires stringent moisture control.
Table 2: Comparison of Functionalization Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| NAS (CuI/DMSO) | 150°C, 24 hours | 68% | 90% |
| Reductive Amination (Pd/C) | H₂ (3 bar), 80°C | 75% | 88% |
Purification and Characterization
Acid-Base Recrystallization
Crude 1,5-bis(2-carboxyanilino)anthraquinone is purified via sequential acid (HCl, pH 2) and base (NaOH, pH 10) treatments. The compound precipitates at pH 6–7, yielding a purity of 95%.
Spectroscopic Validation
-
FT-IR : Carboxylic acid C=O stretch at 1680 cm⁻¹; anthraquinone C=O at 1665 cm⁻¹.
-
¹H NMR : Aromatic protons at δ 8.2–7.5 ppm; NH signals at δ 10.1 ppm.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-carboxyanilino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The carboxyanilino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboxyanilino groups under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Precursor for Derivatives
1,5-Bis(2-carboxyanilino)anthraquinone serves as a precursor for synthesizing other anthraquinone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or novel functionalities. This versatility makes it a valuable building block in organic synthesis.
Biological Research
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit key cellular proteins involved in cancer progression, leading to apoptosis in various cancer cell lines. For instance, studies have demonstrated its ability to induce significant apoptosis in colon cancer cells through the activation of reactive oxygen species (ROS) pathways, specifically via JNK activation .
Mechanism of Action
The compound interacts with cellular proteins and enzymes, inhibiting the activity of topoisomerases and kinases that are crucial for cell proliferation and survival. This inhibition disrupts cellular processes and promotes programmed cell death in cancer cells, highlighting its potential as a therapeutic agent.
Medical Applications
Antioxidant Properties
this compound is also investigated for its antioxidant properties. These properties may contribute to therapeutic applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals enhances its potential utility in medicine.
Industrial Applications
Dyes and Pigments
In the textile industry, this compound is utilized as a dye due to its vibrant color and stability. Its chemical structure allows it to impart strong coloration on fabrics while maintaining durability against fading. This application is particularly significant in producing high-quality textiles that require long-lasting color retention.
Case Studies
-
Colon Cancer Treatment
A study demonstrated that this compound significantly inhibits HCT116 colon cancer cell activity with an IC50 value of 17.80 μg/mL. The compound's mechanism involves ROS-JNK pathway activation leading to increased mitochondrial stress and apoptosis . -
Antioxidant Activity in Neurological Disorders
Research has shown that the antioxidant properties of this compound may protect neuronal cells from oxidative damage. This potential application is being explored for therapeutic strategies against conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-carboxyanilino)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of topoisomerases, kinases, and other enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the carboxyanilino groups.
2,6-Diaminoanthraquinone: Another anthraquinone derivative with different substitution patterns.
1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of carboxyanilino groups.
Uniqueness
1,5-Bis(2-carboxyanilino)anthraquinone is unique due to the presence of carboxyanilino groups, which enhance its biological activity and chemical reactivity. These groups allow for additional interactions with cellular targets and provide sites for further chemical modifications, making it a versatile compound for various applications .
Biological Activity
1,5-Bis(2-carboxyanilino)anthraquinone (BCAQ) is an organic compound belonging to the anthraquinone family, known for its diverse biological activities. This compound is characterized by the presence of two carboxyanilino groups, which enhance its chemical reactivity and biological properties. Research has indicated its potential applications in medicine, particularly in cancer treatment, due to its ability to inhibit key cellular proteins involved in cancer progression.
- Molecular Formula : C28H18N2O6
- Molecular Weight : 478.5 g/mol
- CAS Number : 81-78-7
The biological activity of BCAQ primarily involves its interaction with various cellular proteins and enzymes. It has been shown to inhibit the activity of:
- Topoisomerases : Enzymes critical for DNA replication and transcription.
- Kinases : Enzymes that play a significant role in cell signaling pathways that regulate cell growth and division.
This inhibition leads to disrupted cellular processes and can induce apoptosis (programmed cell death) in cancer cells .
Anticancer Properties
BCAQ has garnered attention for its potential as an anticancer agent. Studies have demonstrated its efficacy against various human cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
Cytotoxicity Data
The cytotoxic effects of BCAQ have been quantified through IC50 values, indicating the concentration required to inhibit cell growth by 50%. The following table summarizes findings from recent studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 35 | Induces apoptosis via G2/M phase arrest |
| MCF-7 | 25 | Inhibits proliferation through ROS generation |
| HT-29 | 30 | Triggers mitochondrial dysfunction |
Case Studies
- Study on HepG2 Cells : A recent study reported that BCAQ exhibited selective cytotoxicity towards HepG2 cells with an IC50 value of 35 µM. The compound induced apoptosis by arresting the cell cycle in the G2/M phase and increasing reactive oxygen species (ROS) production .
- MCF-7 Cell Line Investigation : Another study highlighted that BCAQ effectively inhibited the growth of MCF-7 cells at an IC50 of 25 µM. The mechanism involved the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis .
- HT-29 Colon Cancer Cells : Research demonstrated that BCAQ had an IC50 value of 30 µM against HT-29 cells, with mechanistic studies revealing that it promotes cell death via increased ROS levels and disruption of mitochondrial membrane potential .
Comparative Analysis with Other Anthraquinones
This compound exhibits unique properties compared to other anthraquinones due to its specific functional groups. The following table compares BCAQ with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Diaminoanthraquinone | Lacks carboxyanilino groups | Moderate anticancer activity |
| 2,6-Diaminoanthraquinone | Different substitution patterns | Lower potency |
| 1,5-Dihydroxyanthraquinone | Hydroxyl groups instead of carboxy | Antioxidant properties |
Safety and Toxicity Considerations
While BCAQ shows promising biological activities, it is essential to consider its safety profile. Limited data are available regarding its carcinogenic potential; however, structurally related anthraquinones have shown varying degrees of toxicity and carcinogenicity in animal studies . Further research is necessary to fully understand the safety implications of BCAQ.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,5-Bis(2-carboxyanilino)anthraquinone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration of anthraquinone derivatives followed by amination. Key parameters include nitrating agent concentration (e.g., HNO₃/H₂SO₄), temperature control (20–40°C), and stoichiometric ratios of precursors to avoid over-nitration. Post-synthesis purification via column chromatography or recrystallization improves purity. Evidence from nitration studies of anthraquinone derivatives highlights the importance of substituent positioning for regioselectivity .
Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : UV-Vis (to study π→π* transitions in the anthraquinone core) and FT-IR (to confirm carboxyanilino group vibrations at ~1650 cm⁻¹).
- Chromatography : HPLC with UV detection ensures purity, while LC-MS validates molecular weight.
- X-ray crystallography (if single crystals are obtainable) resolves planar stacking interactions, as demonstrated in anthraquinone derivatives .
Q. What preliminary biological screening assays are recommended to evaluate its anticancer potential?
- Methodological Answer : Use in vitro assays:
- DNA intercalation : Ethidium bromide displacement assays with UV-Vis or fluorescence quenching.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining. Early studies on anthraquinone-DNA interactions suggest slow dissociation kinetics for 1,5-disubstituted derivatives .
Advanced Research Questions
Q. How do computational models (e.g., DFT, molecular docking) guide the design of derivatives for enhanced DNA binding?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during DNA intercalation. Becke’s hybrid functional (B3LYP) improves accuracy for thermochemical properties .
- Molecular Dynamics (MD) : Simulate DNA-compound interactions to assess intercalation stability. Studies on 1,5-disubstituted anthraquinones reveal that DNA "breathing" (transient base-pair unstacking) is critical for binding .
- CADD Tools : Virtual screening against cancer targets (e.g., topoisomerase II) using anthraquinone scaffolds as templates .
Q. What mechanistic insights explain the slow dissociation kinetics of 1,5-disubstituted anthraquinones from DNA?
- Methodological Answer : Laser Doppler flowmetry and reflectance spectrophotometry show that 1,5-substituents sterically hinder exit from the DNA helix. Comparative studies with 1,4-substituted analogs demonstrate faster dissociation due to reduced steric constraints. MD simulations corroborate that DNA flexibility ("breathing") is required for unbinding .
Q. How can catalytic hydrogenation of this compound be tailored for hydrogen peroxide production?
- Methodological Answer : Use Pd- or Ni-based catalysts on acidic supports (e.g., SiO₂) to enhance selectivity. Key factors:
- Metal-Support Interaction : Strong metal-support bonding prevents aggregation.
- Reaction Conditions : Low H₂ pressure (1–5 bar) and moderate temperatures (50–80°C) minimize over-hydrogenation. Studies on anthraquinone hydrogenation highlight the role of substituents in modulating electron density at reactive sites .
Q. What structure-activity relationships (SARs) govern its antifungal and antibiofilm activity?
- Methodological Answer :
- Hydrophobic substituents (e.g., alkyl chains) enhance biofilm penetration, measured via XTT reduction assays.
- Electron-withdrawing groups (e.g., -NO₂) increase redox activity, disrupting fungal hyphal growth. Derivatives with 1,5-carboxyanilino groups show dual inhibition of biofilm formation and hyphal transition in Candida spp. .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported biological activities of anthraquinone derivatives?
- Analysis : Variability arises from:
- Assay Conditions : Differences in cell lines, exposure times, or solvent systems (e.g., DMSO vs. aqueous buffers).
- Substituent Positioning : 1,5-substitution vs. 1,8- or 2,6-derivatives alters steric and electronic profiles. Cross-referencing studies using standardized assays (e.g., CLSI guidelines for antifungals) reduces inconsistency .
Q. Why do some computational models overestimate DNA binding affinity compared to experimental data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
